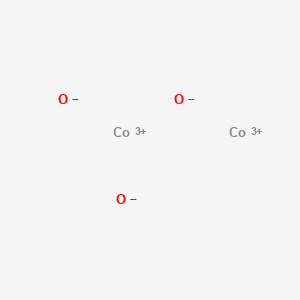

Cobalt(III) oxide black

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt(III) oxide, also known as cobaltic oxide or cobalt black, is a mixed valence oxide of cobalt . It is a black antiferromagnetic solid . It is found naturally in rocks, soil, water, plants, and animals .

Synthesis Analysis

The Co3O4@N-MWCNT composite was synthesized by a sonication-supported thermal reduction process for supercapacitor applications . Another method involves the direct precipitation reaction conditions for simple and fast synthesis of cobalt carbonate nanoparticles .Molecular Structure Analysis

The infrared spectrum of Co3O4 is less understood due to its dependence on sample morphologies and experimental configurations . Two of the transverse optical (TO) phonons and their corresponding longitudinal optical (LO) phonons of Co3O4 above 500 cm−1 are observed in both transmission and diffuse reflectance .Chemical Reactions Analysis

Cobalt(III) oxide can be made by reacting a cobalt(II) salt such as cobalt(II) sulfate with an aqueous solution of sodium hypochlorite . It is soluble in cold diluted sulfuric acid and produces Co2[SO4]3, which is blue in aqueous solution .Physical And Chemical Properties Analysis

Cobalt(III) oxide is a black antiferromagnetic solid . As a mixed valence compound, its formula is sometimes written as CoIICoIII2O4 and sometimes as CoO•Co2O3 .Applications De Recherche Scientifique

Magnetic Properties

Cobalt(III) oxide black exhibits unique magnetic properties . These properties make it useful in the development of magnetic devices and systems.

Catalytic Applications

Cobalt(III) oxide black serves as a catalyst in various chemical reactions . Its catalytic properties are utilized in industrial processes to enhance reaction rates and improve efficiency.

Superhydrophobic Properties

The superhydrophobic properties of Cobalt(III) oxide black have been highlighted in research . These properties can be leveraged in the creation of water-resistant materials and coatings.

Energy Storage

Cobalt(III) oxide black is used in lithium-ion batteries and supercapacitors . Its unique properties contribute to improved energy storage capabilities.

Water Treatment

Cobalt(III) oxide black has applications in water treatment processes . It can be used to remove impurities and contaminants from water.

Gas Sensing

Cobalt(III) oxide black is used in gas sensing devices . Its properties allow for the detection and measurement of various gases.

Biomedical Applications

Cobalt(III) oxide black nanoparticles have been used in various areas of biomedicine, including as antibacterial, antiviral, antifungal, therapeutic agents, anticancer, and drug delivery .

Electrochemical Water Splitting

Cobalt-based oxides materials, including Cobalt(III) oxide black, have become a potential scheme as an electrocatalyst for improving hydrogen production due to its rich reserves, high stability, and cost-effectiveness .

Mécanisme D'action

Target of Action

Cobalt(III) oxide black, also known as dicobalt trioxide, is an inorganic compound with the formula Co2O3 .

Mode of Action

It is known that cobalt(iii) ion is a strong oxidizer in acidic solution . This suggests that it may interact with its targets by inducing oxidation reactions.

Biochemical Pathways

Cobalt is an essential element for life due to its key role in cobalamin, also known as vitamin b12 . Therefore, it is possible that Cobalt(III) oxide black could potentially influence pathways related to cobalamin metabolism.

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. It is soluble in cold diluted sulfuric acid and produces Co2[SO4]3, which is blue in aqueous solution .

Result of Action

Cobalt oxide nanoparticles have been widely developed for their attractive biomedical applications, especially their potential for anticancer treatments due to their selective inhibition of cancer cells .

Action Environment

The action of Cobalt(III) oxide black can be influenced by environmental factors such as pH and temperature. For instance, its solubility and reactivity can be affected by the acidity of the environment . Furthermore, it decomposes at 895°C , suggesting that high temperatures can impact its stability and efficacy.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cobalt(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.3O/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGOZRSGIYZEKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

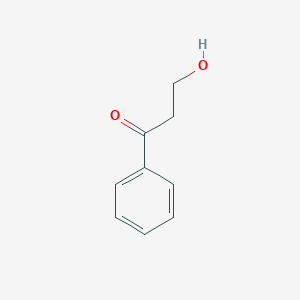

Canonical SMILES |

[O-2].[O-2].[O-2].[Co+3].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893870 |

Source

|

| Record name | Cobalt oxide (Co2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.865 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxo(oxocobaltiooxy)cobalt | |

CAS RN |

1308-04-9 |

Source

|

| Record name | Cobalt oxide (Co2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

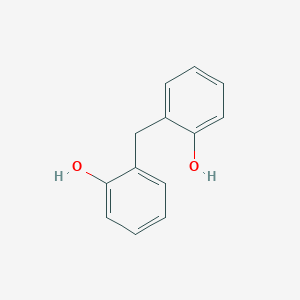

![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)